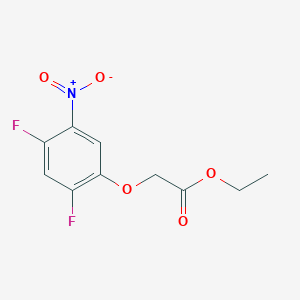

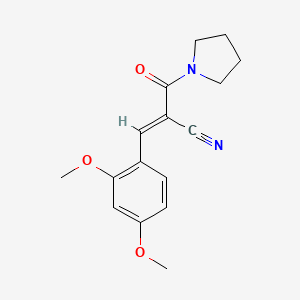

(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as DPCPX, is a chemical compound that belongs to the class of xanthine derivatives. DPCPX is a selective antagonist of the adenosine A1 receptor, which plays an important role in regulating numerous physiological processes in the body. The purpose of

Applications De Recherche Scientifique

Molecular Structures and Interactions

Intramolecular Interactions : A study by Grabowski et al. explored the crystal and molecular structures of related compounds, highlighting the existence of intramolecular dihydrogen bonds. The research utilized Bader theory to support these findings, offering a deeper understanding of the molecular geometry and potential intramolecular interactions within similar compounds (Grabowski et al., 2004).

Photophysical and Electrochemical Properties : Percino et al. conducted single crystal X-ray diffraction analyses of α,β-unsaturated acrylonitrile derivatives, revealing insights into their conformational and molecular structures. This study also delved into the photophysical and electrochemical properties of these compounds, providing a foundation for understanding the behaviors of similar structures (Percino et al., 2016).

Synthesis and Characterization of Novel Compounds

Novel Polyimides : Wang et al. synthesized a new kind of pyridine-bridged aromatic dianhydride monomer, which was used to create a series of pyridine-containing polyimides. These compounds exhibited good thermal stability and mechanical properties, expanding the potential applications of similar pyrrolidine-containing compounds in materials science (Wang et al., 2006).

Enaminone-Based Scaffolds : Research by Sroor on enaminone-based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone scaffolds showcased the synthesis and characterization of new compounds with notable yields. This study underscores the versatility and potential biological significance of pyrrolidine-based structures in medicinal chemistry (Sroor, 2019).

Catalytic Applications

Enantioselective Intramolecular Addition : Yang et al. highlighted the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields 1H-pyrrol-2(3H)-one derivatives, illustrating the catalytic potential of similar compounds in organic synthesis (Yang et al., 2009).

Autocatalysis in Hydrogenation : Hadžović et al. presented a mechanism displaying autocatalysis in the hydrogenation of acetophenone, catalyzed by a ruthenium complex. This study sheds light on the catalytic capabilities and reaction mechanisms relevant to similar pyrrolidine-containing compounds (Hadžović et al., 2007).

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-14-6-5-12(15(10-14)21-2)9-13(11-17)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHKIUVHEBCHPP-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C(=O)N2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)N2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2965152.png)

![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)